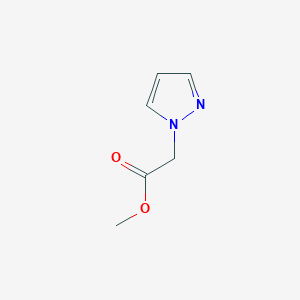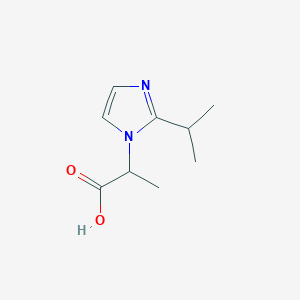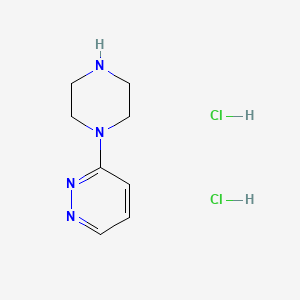
2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C15H14F3NO and a molecular weight of 281.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline include its molecular formula (C15H14F3NO) and molecular weight (281.27) . Other properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Electroluminescent Materials
A novel class of color-tunable emitting amorphous molecular materials with desired bipolar character, including compounds related to 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, has been designed and synthesized. These compounds are characterized by their reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and ability to form stable amorphous glasses with high glass-transition temperatures above 120 °C. They function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light including white. They also serve as effective host materials for emissive dopants in organic EL devices, permitting color tuning and contributing to improved device performance (Doi et al., 2003).
Synthesis of New Compounds
A method involving the coupling of certain compounds, possibly related to 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline, with 1,2,4-triazine has been described. This process involves the addition of dimethylphenoxy groups to the triazine ring and leads to the formation of products that can be oxidized to form more stable compounds. The synthesized compounds have been discussed for their ability to extract and transport Ca2+ and Mg2+ cations through an organic membrane, indicating potential applications in material science or chemistry (Chupakhin et al., 2004).
Drug Precursors and Ligands
Derivatives of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione have been synthesized, which are related to the 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline structure. These derivatives react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These products are noted to be useful as drug precursors or perspective ligands, indicating their potential applications in pharmaceutical research (Dotsenko et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLGBZMNBPUEPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211575 |
Source


|
| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
937596-48-0 |
Source


|
| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937596-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
